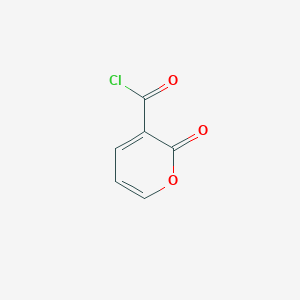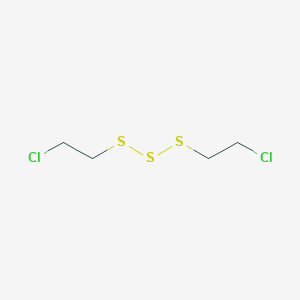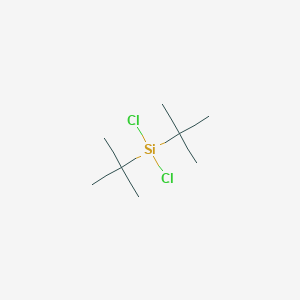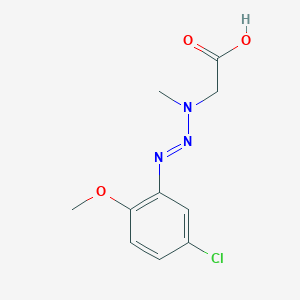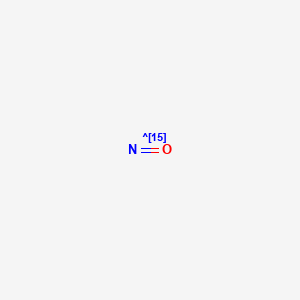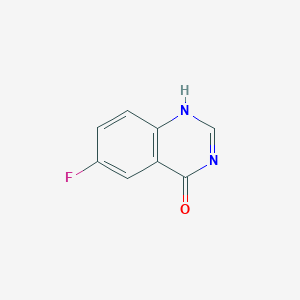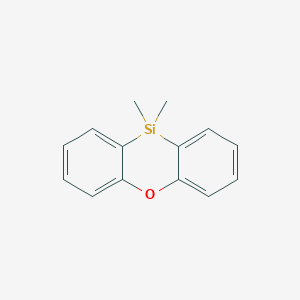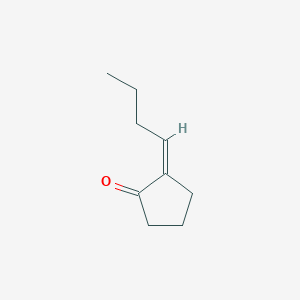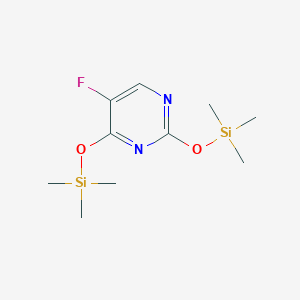
6-Butyl-1-naphthalenesulfonic acid sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Butyl-1-naphthalenesulfonic acid sodium salt is a chemical compound that is widely used in scientific research. It is an organic compound that is commonly referred to as BNS. BNS is a highly soluble compound that has a wide range of applications in various fields of science.
科学研究应用
BNS has a wide range of applications in scientific research. It is commonly used as a fluorescent probe in biochemical assays. BNS is also used as a pH indicator in analytical chemistry. In addition, BNS is used as a surfactant in various applications such as emulsification, solubilization, and dispersion.
作用机制
BNS works by binding to specific molecules or structures within cells. It can be used to label and track specific molecules within cells, allowing researchers to study their behavior and interactions. BNS can also be used to measure pH changes within cells, providing valuable information about cellular processes.
Biochemical and Physiological Effects:
BNS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases and kinases. BNS has also been shown to affect the structure and function of cell membranes, leading to changes in cellular processes.
实验室实验的优点和局限性
One of the main advantages of BNS is its high solubility in water, which makes it easy to use in aqueous solutions. BNS is also relatively inexpensive and easy to synthesize. However, BNS has some limitations in lab experiments. It can be toxic to cells at high concentrations, and its fluorescent properties can be affected by pH changes.
未来方向
There are many potential future directions for research involving BNS. One area of research could focus on developing new applications for BNS in the field of analytical chemistry. Another area of research could focus on using BNS to study cellular processes and interactions in greater detail. Additionally, researchers could explore the use of BNS in drug delivery systems, as it has been shown to have some potential as a drug carrier.
合成方法
BNS is synthesized by reacting naphthalene with butylsulfonic acid in the presence of sodium hydroxide. The reaction produces 6-butyl-1-naphthalenesulfonic acid, which is then converted to the sodium salt form by adding sodium hydroxide.
属性
CAS 编号 |
17578-64-2 |
|---|---|
产品名称 |
6-Butyl-1-naphthalenesulfonic acid sodium salt |
分子式 |
C14H15NaO3S |
分子量 |
286.32 g/mol |
IUPAC 名称 |
sodium;6-butylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C14H16O3S.Na/c1-2-3-5-11-8-9-13-12(10-11)6-4-7-14(13)18(15,16)17;/h4,6-10H,2-3,5H2,1H3,(H,15,16,17);/q;+1/p-1 |
InChI 键 |
GWHYWPYCDGLTSW-UHFFFAOYSA-M |
手性 SMILES |
CCCCC1=CC2=C(C=C1)C(=CC=C2)S(=O)(=O)[O-].[Na+] |
SMILES |
CCCCC1=CC2=C(C=C1)C(=CC=C2)S(=O)(=O)[O-].[Na+] |
规范 SMILES |
CCCCC1=CC2=C(C=C1)C(=CC=C2)S(=O)(=O)[O-].[Na+] |
同义词 |
6-Butyl-1-naphthalenesulfonic acid sodium salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



